4-Amino-7-methoxyquinazolin-5-ol
Description
4-Amino-7-methoxyquinazolin-5-ol is a quinazoline derivative characterized by a methoxy group at position 7, a hydroxyl group at position 5, and an amino substituent at position 3. Quinazolines are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. These molecules are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-amino-7-methoxyquinazolin-5-ol |
InChI |
InChI=1S/C9H9N3O2/c1-14-5-2-6-8(7(13)3-5)9(10)12-4-11-6/h2-4,13H,1H3,(H2,10,11,12) |
InChI Key |
ZEIKMZICBLEXFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=NC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-methoxyquinazolin-5-ol typically involves the condensation of appropriate aniline derivatives with methoxy-substituted benzaldehydes, followed by cyclization reactions. Common synthetic methods include:
Microwave-assisted reaction: This method accelerates the reaction process and improves yields by using microwave irradiation.
Metal-mediated reaction: Transition metals like copper and palladium are used as catalysts to facilitate the formation of quinazoline rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7-methoxyquinazolin-5-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Amines and hydroxylamines.
Substitution products: Halogenated quinazoline derivatives.
Scientific Research Applications
4-Amino-7-methoxyquinazolin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-7-methoxyquinazolin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the suppression of disease-related pathways, such as those involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Key Differences :
- Position of Amino Group: The amino group at C4 in the target compound vs. C2 in the evidence-based derivative may alter electronic distribution and binding affinity to biological targets.
Key Contrasts :
- The evidence-based synthesis relies on cyclohexene carboxylate precursors, yielding dihydroquinazolines, whereas the target compound likely requires fully aromatic precursors.
- The naphthalenyl group in the compared compound is introduced early in the synthesis, whereas methoxy/hydroxyl groups in the target may be added post-cyclization.
Mechanistic Insights :
- The target compound’s polar groups may favor interactions with hydrophilic enzyme active sites (e.g., tyrosine kinases), while the evidence-based compound’s lipophilic substituents could enhance membrane permeability or DNA intercalation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
